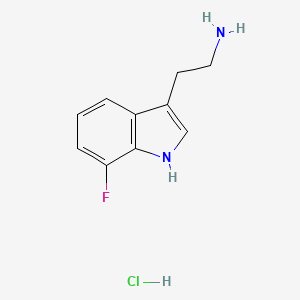

7-Fluorotryptamine HCl

説明

7-Fluorotryptamine HCl is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a fluorine atom at the 7th position of the indole ring and an ethanamine group attached to the 3rd position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorotryptamine HCl typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 7-fluoroindole.

Nucleophilic Substitution: The 7-fluoroindole undergoes a nucleophilic substitution reaction with an appropriate ethanamine derivative.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

化学反応の分析

Types of Reactions

7-Fluorotryptamine HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C10H11FN2 - HCl

- Molecular Weight : 214.7 g/mol

- IUPAC Name : 7-fluoro-1H-indole-3-ethanamine, monohydrochloride

- Purity : ≥95%

- Storage Conditions : -20°C

7-Fluorotryptamine is characterized by the presence of a fluorine atom at the 7-position of the indole ring, which influences its interaction with serotonin receptors, particularly the 5-HT receptor subtypes .

Serotonergic Activity

7-Fluorotryptamine has been studied for its potential agonistic effects on serotonin receptors, particularly the 5-HT2C subtype. This receptor is implicated in various neurological processes, including mood regulation and appetite control. Research indicates that fluorinated tryptamines can exhibit selectivity for different serotonin receptor subtypes, which may lead to therapeutic applications in treating mood disorders and other psychiatric conditions .

Case Study: Receptor Binding Affinity

In a comparative study of fluorinated tryptamines, 7-fluorotryptamine demonstrated significant binding affinity for human and rat beta-3 adrenergic receptors while showing low affinity for beta-1 and beta-2 adrenergic receptors. This selectivity suggests potential applications in metabolic disorders where adrenergic signaling plays a role .

Synthesis of Radiolabeled Probes

Recent advancements have utilized 7-fluorotryptamine in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. For instance, derivatives such as NIn-methyl-6-[18F]fluorotryptophan have been developed to visualize tryptophan metabolism pathways in vivo. These compounds are designed to selectively target serotonergic brain regions, facilitating research into conditions such as depression and anxiety .

Preclinical Evaluation

In preclinical studies, radiolabeled derivatives of 7-fluorotryptamine showed promising stability and uptake in serotonergic regions of the brain. The uptake patterns observed suggest that these compounds could serve as effective PET tracers for studying serotonergic dysfunctions associated with various neuropsychiatric disorders .

Safety and Toxicological Considerations

While 7-fluorotryptamine shows potential for therapeutic applications, safety assessments indicate that it can cause skin irritation and respiratory issues upon exposure. Proper handling protocols must be established to mitigate these risks during laboratory use .

作用機序

The mechanism of action of 7-Fluorotryptamine HCl involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

2-(5-Fluoro-1H-indol-3-yl)ethanamine: Similar structure but with the fluorine atom at the 5th position.

2-(4-Fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate: Contains additional methyl groups and an oxalate salt form.

Tryptamine: A naturally occurring compound with a similar indole structure but without the fluorine atom.

Uniqueness

7-Fluorotryptamine HCl is unique due to the specific positioning of the fluorine atom at the 7th position, which can influence its chemical reactivity and biological activity. This distinct structure can result in different interactions with biological targets compared to other similar compounds.

生物活性

7-Fluorotryptamine hydrochloride (7-FT) is a synthetic derivative of tryptamine, a compound known for its psychoactive properties and involvement in various biological processes. This article explores the biological activity of 7-FT, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

- Chemical Formula : C10H11FN2·HCl

- Molecular Weight : 214.7 g/mol

- CAS Number : 159730-09-3

- Purity : ≥95%

- Storage Conditions : Should be stored at -20°C and protected from moisture .

Synthesis

The synthesis of 7-Fluorotryptamine HCl typically involves:

- Starting Material : Preparation of 7-fluoroindole.

- Nucleophilic Substitution : Reaction with an ethanamine derivative.

- Hydrochloride Formation : Treatment with hydrochloric acid to obtain the hydrochloride salt.

7-Fluorotryptamine acts primarily as an agonist for the G Protein-Coupled Receptor Class C Group 5 Member A (GPRC5A). This interaction influences various biochemical pathways, particularly those related to immune responses and cancer signaling. Notably, it has been shown to down-regulate TNFα-induced genes such as IL41A, CXCL10, and CSF2 in both wild-type and GPRC5A knockout cells .

Interaction with Serotonin Receptors

7-FT is also known to interact with serotonin receptors, specifically:

- 5-HT2A

- 5-HT2B

These interactions suggest that 7-FT may have hallucinogenic properties similar to other tryptamines, although its specific effects on these receptors are still under investigation .

Pharmacological Effects

Research indicates that 7-Fluorotryptamine exhibits low toxicity in mammalian cells at concentrations up to 100 μM. This property makes it a candidate for further pharmacological studies aimed at understanding its therapeutic potential.

Case Studies and Research Findings

- Agonistic Activity : In vitro studies have demonstrated that 7-FT can effectively activate GPRC5A, leading to significant modulation of cellular signaling pathways involved in inflammation and cancer progression.

- Serotonin Receptor Selectivity : Certain studies highlight that fluorinated tryptamines often exhibit selectivity for the 5-HT2C receptor over other subtypes, which is crucial for understanding their psychoactive effects .

- Potential Therapeutic Uses : Ongoing research is exploring the application of 7-FT in drug development, particularly in addressing neurological disorders and conditions influenced by serotonin receptor activity .

Biochemical Pathways Affected by this compound

| Pathway | Effect |

|---|---|

| Immune Response | Down-regulation of TNFα-induced genes |

| Cancer Signaling | Modulation via GPRC5A activation |

| Serotonergic Activity | Interaction with serotonin receptors influencing mood and perception |

特性

IUPAC Name |

2-(7-fluoro-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2.ClH/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9;/h1-3,6,13H,4-5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAZOMQARDNFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30705319 | |

| Record name | 2-(7-Fluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159730-09-3 | |

| Record name | 2-(7-Fluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。